N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine
Description
Properties
CAS No. |
61299-01-2 |
|---|---|
Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(2-phenylethenylsulfonylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C18H18N2O5S/c21-17(22)16(13-15-9-5-2-6-10-15)19-18(23)20-26(24,25)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2,(H,21,22)(H2,19,20,23)/t16-/m0/s1 |
InChI Key |
GMNZKKIMYGXPPD-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine can be achieved through several synthetic routes. One common method involves the reaction of L-phenylalanine with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include various derivatives of the original compound, which can have different chemical and biological properties.
Scientific Research Applications
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Mechanism of Action
The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme, thereby altering its function. The pathways involved in its mechanism of action include the inhibition of enzyme catalysis and the modulation of signal transduction pathways .
Comparison with Similar Compounds
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine can be compared with other similar compounds, such as:
N-carbamoylphenylalanine: This compound has a similar structure but lacks the phenylethenesulfonyl group, resulting in different chemical and biological properties.
N-carbamoyl-imines: These compounds have a carbamoyl group attached to an imine, which makes them useful in enantioselective synthesis.
N-carbamoyl-alpha amino acids: These compounds contain a carbamoyl group attached to an alpha amino acid, similar to this compound, but with different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
